molecular formula C7H3BrINS B1532877 6-Bromo-2-iodobenzo[d]thiazole CAS No. 1188077-72-6

6-Bromo-2-iodobenzo[d]thiazole

Cat. No.: B1532877
CAS No.: 1188077-72-6
M. Wt: 339.98 g/mol
InChI Key: BKEJBIDIIKBSFD-UHFFFAOYSA-N
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Description

6-Bromo-2-iodobenzo[d]thiazole is a halogenated aromatic heterocyclic compound characterized by the presence of a thiazole ring, a bromine atom, and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-iodobenzo[d]thiazole typically involves the halogenation of benzo[d]thiazole derivatives. One common method is the direct halogenation of 2-iodobenzo[d]thiazole using bromine in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3). The reaction is usually carried out in a solvent like dichloromethane (DCM) at a controlled temperature to ensure selective halogenation.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale halogenation reactions under optimized conditions to achieve high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-iodobenzo[d]thiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium iodide (NaI) or potassium bromide (KBr) in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of corresponding reduced derivatives.

  • Substitution: Formation of other halogenated derivatives or functionalized compounds.

Scientific Research Applications

. It is used as a building block in organic synthesis, a precursor for pharmaceuticals, and a reagent in chemical research. Its biological activities include antioxidant, anti-inflammatory, antimicrobial, and antitumor properties, making it valuable in medicinal chemistry.

Mechanism of Action

6-Bromo-2-iodobenzo[d]thiazole is compared with other similar compounds such as 6-bromo-2-methylbenzo[d]thiazole and 6-bromo-2-chlorobenzo[d]thiazole. While these compounds share structural similarities, this compound is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

  • 6-Bromo-2-methylbenzo[d]thiazole

  • 6-Bromo-2-chlorobenzo[d]thiazole

  • 6-Bromo-2-fluorobenzo[d]thiazole

This comprehensive overview highlights the significance of 6-Bromo-2-iodobenzo[d]thiazole in scientific research and its potential applications in various fields

Properties

IUPAC Name

6-bromo-2-iodo-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrINS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEJBIDIIKBSFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrINS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20737841
Record name 6-Bromo-2-iodo-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188077-72-6
Record name 6-Bromo-2-iodo-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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